molecular formula C13H17NO4 B1608410 Benzyl 2-(hydroxymethyl)morpholine-4-carboxylate CAS No. 135782-20-6

Benzyl 2-(hydroxymethyl)morpholine-4-carboxylate

Cat. No. B1608410
M. Wt: 251.28 g/mol
InChI Key: JQVTXHHMCVAPDT-UHFFFAOYSA-N
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Patent
US06498165B1

Procedure details

To a solution of 2.20 g of 4-fluorenyloxycarbonyl-2-hydroxymethyl morpholine in 25 mL of CH2Cl2 was added 1.29 g of piperidine. The mixture was stirred at room temperature for 2 days. Diisopropylethylamine (7.15 g) and 6.30 g of benzyl chloroformate were added and the mixture was stirred overnight at room temperature, then diluted with 100 mL of EtOAc and washed with 50 mL each of 1 N HCl, saturated NaHCO3, and brine, dried over MgSO4, and concentrated. The residue was purified by flash chromatography, eluting with a gradient system of 20:1 CH2Cl2-acetone to 9:1 CH2Cl2-acetone, to yield 638 mg of the title compound.
Name
4-fluorenyloxycarbonyl-2-hydroxymethyl morpholine
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
1.29 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
7.15 g
Type
reactant
Reaction Step Two
Quantity
6.3 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([O:14][C:15]([N:17]2[CH2:22][CH2:21][O:20][CH:19]([CH2:23][OH:24])[CH2:18]2)=[O:16])[C:13]2[CH2:12][C:11]3C(=C[CH:8]=[CH:9][CH:10]=3)C=2C=CC=1.N1CCCCC1.C(N(C(C)C)CC)(C)C.ClC(OCC1C=CC=CC=1)=O>C(Cl)Cl.CCOC(C)=O>[CH2:1]([O:14][C:15]([N:17]1[CH2:22][CH2:21][O:20][CH:19]([CH2:23][OH:24])[CH2:18]1)=[O:16])[C:13]1[CH:8]=[CH:9][CH:10]=[CH:11][CH:12]=1

Inputs

Step One
Name
4-fluorenyloxycarbonyl-2-hydroxymethyl morpholine
Quantity
2.2 g
Type
reactant
Smiles
C1(=CC=CC=2C3=CC=CC=C3CC12)OC(=O)N1CC(OCC1)CO
Name
Quantity
1.29 g
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
25 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
7.15 g
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
6.3 g
Type
reactant
Smiles
ClC(=O)OCC1=CC=CC=C1
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 2 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred overnight at room temperature
Duration
8 (± 8) h
WASH
Type
WASH
Details
washed with 50 mL each of 1 N HCl, saturated NaHCO3, and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography
WASH
Type
WASH
Details
eluting with a gradient system of 20:1 CH2Cl2-acetone to 9:1 CH2Cl2-acetone

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC(=O)N1CC(OCC1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 638 mg
YIELD: CALCULATEDPERCENTYIELD 37.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06498165B1

Procedure details

To a solution of 2.20 g of 4-fluorenyloxycarbonyl-2-hydroxymethyl morpholine in 25 mL of CH2Cl2 was added 1.29 g of piperidine. The mixture was stirred at room temperature for 2 days. Diisopropylethylamine (7.15 g) and 6.30 g of benzyl chloroformate were added and the mixture was stirred overnight at room temperature, then diluted with 100 mL of EtOAc and washed with 50 mL each of 1 N HCl, saturated NaHCO3, and brine, dried over MgSO4, and concentrated. The residue was purified by flash chromatography, eluting with a gradient system of 20:1 CH2Cl2-acetone to 9:1 CH2Cl2-acetone, to yield 638 mg of the title compound.
Name
4-fluorenyloxycarbonyl-2-hydroxymethyl morpholine
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
1.29 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
7.15 g
Type
reactant
Reaction Step Two
Quantity
6.3 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([O:14][C:15]([N:17]2[CH2:22][CH2:21][O:20][CH:19]([CH2:23][OH:24])[CH2:18]2)=[O:16])[C:13]2[CH2:12][C:11]3C(=C[CH:8]=[CH:9][CH:10]=3)C=2C=CC=1.N1CCCCC1.C(N(C(C)C)CC)(C)C.ClC(OCC1C=CC=CC=1)=O>C(Cl)Cl.CCOC(C)=O>[CH2:1]([O:14][C:15]([N:17]1[CH2:22][CH2:21][O:20][CH:19]([CH2:23][OH:24])[CH2:18]1)=[O:16])[C:13]1[CH:8]=[CH:9][CH:10]=[CH:11][CH:12]=1

Inputs

Step One
Name
4-fluorenyloxycarbonyl-2-hydroxymethyl morpholine
Quantity
2.2 g
Type
reactant
Smiles
C1(=CC=CC=2C3=CC=CC=C3CC12)OC(=O)N1CC(OCC1)CO
Name
Quantity
1.29 g
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
25 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
7.15 g
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
6.3 g
Type
reactant
Smiles
ClC(=O)OCC1=CC=CC=C1
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 2 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred overnight at room temperature
Duration
8 (± 8) h
WASH
Type
WASH
Details
washed with 50 mL each of 1 N HCl, saturated NaHCO3, and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography
WASH
Type
WASH
Details
eluting with a gradient system of 20:1 CH2Cl2-acetone to 9:1 CH2Cl2-acetone

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC(=O)N1CC(OCC1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 638 mg
YIELD: CALCULATEDPERCENTYIELD 37.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.